[(E)-(Diphenylmethyl)diazenyl](phenyl)methanone
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Overview
Description
(E)-(Diphenylmethyl)diazenylmethanone is an organic compound with the molecular formula C7H6N2O. It is a diazenyl derivative, characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Diphenylmethyl)diazenylmethanone typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich nucleophile. The diazotization process involves converting the aromatic amine into a diazonium salt using nitrous acid in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then coupled with a nucleophile such as phenol, naphthol, or another amine under controlled conditions .
Industrial Production Methods
Industrial production of (E)-(Diphenylmethyl)diazenylmethanone follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-(Diphenylmethyl)diazenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(E)-(Diphenylmethyl)diazenylmethanone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-(Diphenylmethyl)diazenylmethanone involves its interaction with molecular targets and pathways. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(phenyldiazenyl)phenol: Another diazenyl derivative with similar chemical properties.
(E)-2-allyl-4-(phenyl)diazenyl)phenol: Known for its use in organic synthesis and industrial applications.
Uniqueness
(E)-(Diphenylmethyl)diazenylmethanone is unique due to its specific molecular structure and the presence of the diazenyl group.
Properties
CAS No. |
89449-70-7 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-benzhydryliminobenzamide |
InChI |
InChI=1S/C20H16N2O/c23-20(18-14-8-3-9-15-18)22-21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI Key |
YYMDKTYWIUZWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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